5,6-ジヒドロ-5-アザシチジン

概要

説明

この化合物は、疑似ボート型配座の環状構造を中央に持ち、アリール基が擬似軸方向に置換した構造が特徴です。 .

合成方法

デカヒドロアクリジン-1,8-ジオンの合成は、芳香族アルデヒド、ジメドン、酢酸アンモニウムを還流条件下で反応させることで行われます。 反応は通常、エタノールを溶媒として行われ、数時間の加熱後、目的の生成物が得られます。 . 産業的な生産方法では、同様の合成経路が採用されますが、大規模生産に最適化され、より高い収率と純度が確保されます。

化学反応解析

デカヒドロアクリジン-1,8-ジオンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によって対応するケトンが生成され、還元によってアルコール誘導体が生成される可能性があります。 .

科学研究への応用

. そのユニークな構造は、さまざまな生体標的に対する相互作用を可能にするため、創薬における有望な候補となっています。 また、この化合物は、その興味深い電子特性から、有機エレクトロニクスや材料科学における潜在的な用途について研究されています。 .

科学的研究の応用

. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development. Additionally, this compound has been investigated for its potential use in organic electronics and materials science due to its interesting electronic properties .

作用機序

デカヒドロアクリジン-1,8-ジオンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の構造により、これらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。 例えば、その抗菌活性は、細菌細胞膜の破壊または必須酵素の阻害に起因する可能性があります。 .

生化学分析

Biochemical Properties

5,6-Dihydro-5-azacytidine plays a crucial role in biochemical reactions by inhibiting DNA methyltransferase, leading to DNA hypomethylation. This compound interacts with several enzymes and proteins, including deoxycytidine kinase and DNA methyltransferase . The interaction with DNA methyltransferase results in the inhibition of DNA methylation, which can restore the expression of tumor-suppressor genes and induce antitumor activity .

Cellular Effects

5,6-Dihydro-5-azacytidine affects various types of cells and cellular processes. It has been shown to incorporate into DNA and RNA of human lymphoid cells, leading to DNA hypomethylation . This compound influences cell function by altering gene expression and cellular metabolism. For instance, it has been observed to decrease DNA methylation levels significantly, which can affect cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of 5,6-Dihydro-5-azacytidine involves its incorporation into DNA and RNA, where it forms covalent bonds with DNA methyltransferases. This interaction prevents DNA synthesis and leads to cytotoxicity . Additionally, the inhibition of DNA methyltransferase by 5,6-Dihydro-5-azacytidine results in DNA hypomethylation, which can reactivate silenced genes and induce antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dihydro-5-azacytidine change over time. The compound is hydrolytically stable, and its degradation products have been studied in various in vitro and in vivo experiments . Long-term exposure to 5,6-Dihydro-5-azacytidine has been shown to maintain its hypomethylating effects, leading to sustained changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of 5,6-Dihydro-5-azacytidine vary with different dosages in animal models. Studies have shown that higher doses can lead to increased cytotoxicity and adverse effects, while lower doses maintain the compound’s therapeutic efficacy . For example, in mice, a dose of 2000 mg/kg was found to be lethal, while lower doses were effective in reducing tumor growth without significant toxicity .

Metabolic Pathways

5,6-Dihydro-5-azacytidine is involved in several metabolic pathways, including its incorporation into nucleic acids and interaction with enzymes such as deoxycytidine kinase . The compound’s metabolites, including its triphosphate form, play a role in its antitumor activity by inhibiting DNA methylation and altering gene expression .

Transport and Distribution

Within cells and tissues, 5,6-Dihydro-5-azacytidine is transported and distributed through various mechanisms. It is incorporated into DNA and RNA, and its distribution has been studied in different tissues, including the liver and lungs . The compound’s transport involves interactions with specific transporters and binding proteins that facilitate its cellular uptake and localization .

Subcellular Localization

5,6-Dihydro-5-azacytidine localizes within the nucleus, where it exerts its effects on DNA methylation and gene expression . The compound’s activity is influenced by its subcellular localization, as it needs to be incorporated into DNA to inhibit DNA methyltransferase effectively . Post-translational modifications and targeting signals may also play a role in directing 5,6-Dihydro-5-azacytidine to specific cellular compartments .

準備方法

The synthesis of decahydroacridine-1,8-dione involves the reaction of aromatic aldehydes, dimedone, and ammonium acetate under reflux conditions. The reaction typically proceeds in ethanol as a solvent, yielding the desired product after several hours of heating . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.

化学反応の分析

Decahydroacridine-1,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones, while reduction can produce alcohol derivatives .

類似化合物との比較

デカヒドロアクリジン-1,8-ジオンは、キノキサリンやオキサジアゾールなどの他の窒素含有複素環式化合物と比較することができます。 これらの化合物はいくつかの構造的類似性を共有していますが、デカヒドロアクリジン-1,8-ジオンは、その特定の環状構造と置換パターンによってユニークです。 . このユニークさは、その独特の化学的および生物学的特性に寄与しており、さまざまな用途において価値のある化合物となっています。

類似の化合物には、以下が含まれます。

- キノキサリン

- オキサジアゾール

- ジヒドロキナゾリノン

特性

IUPAC Name |

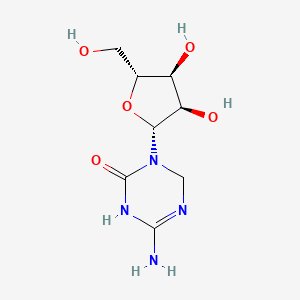

6-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h3-6,13-15H,1-2H2,(H3,9,10,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIRBXZDQGQUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860774 | |

| Record name | 6-Amino-3-pentofuranosyl-3,4-dihydro-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62488-57-7 | |

| Record name | 5,6-Dihydro-5-azacytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。